

The Endogenous Roles of Sauvagine-Like Peptides in Mammals: A Technical Guide

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Compound of Interest

Compound Name: Sauvagine

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Executive Summary

Sauvagine, a peptide first isolated from the skin of the South American frog *Phyllomedusa sauvagei*, is the namesake for a family of related peptides in mammals known as urocortins (Ucns).[1][2][3] This family, which includes urocortin 1 (Ucn1), urocortin 2 (Ucn2), and urocortin 3 (Ucn3), are mammalian homologues of **sauvagine** and fish urotensin-I and are structurally related to corticotropin-releasing factor (CRF).[1][4][5] Urocortins are critical signaling molecules that exert a wide range of effects by binding to two types of G-protein coupled receptors: CRF receptor type 1 (CRFR1) and type 2 (CRFR2).[5][6] While sharing structural similarities with CRF, the urocortins have distinct tissue distributions and receptor affinities, allowing them to mediate unique physiological responses.[7] They are pivotal in regulating cardiovascular function, mediating stress-coping behaviors, modulating appetite and metabolism, and influencing the endocrine and immune systems.[5][6][7] This guide provides an in-depth examination of the endogenous roles of these peptides, detailing their signaling pathways, physiological functions, and the experimental methodologies used to elucidate their actions, with a focus on their therapeutic potential in conditions like congestive heart failure, hypertension, and stress-related disorders.[4][7]

The Urocortin/CRF Ligand-Receptor System

The biological actions of the CRF family of peptides, including urocortins, are mediated by CRFR1 and CRFR2.[8] These receptors have approximately 69% amino acid homology but

differ significantly in their tissue distribution and ligand pharmacology, which dictates the physiological response.[8]

- Urocortin 1 (Ucn1): A 40-amino acid peptide that binds with high affinity to both CRFR1 and CRFR2.[9][10] It is widely expressed in the central and peripheral nervous systems.[11]
- Urocortin 2 (Ucn2; or Stresscopin-Related Peptide): A 38-amino acid peptide that is a selective agonist for CRFR2.[6][12][13] It is found in the central nervous system, including stress-related nuclei, and in peripheral tissues like the skin, skeletal muscle, and heart.[12][14][15]
- Urocortin 3 (Ucn3; or Stresscopin): A 38-amino acid peptide that is also highly selective for CRFR2.[6][12] Its mRNA has been identified in the brain (hypothalamus, amygdala) and peripherally in tissues such as the small intestine and skin.[1]

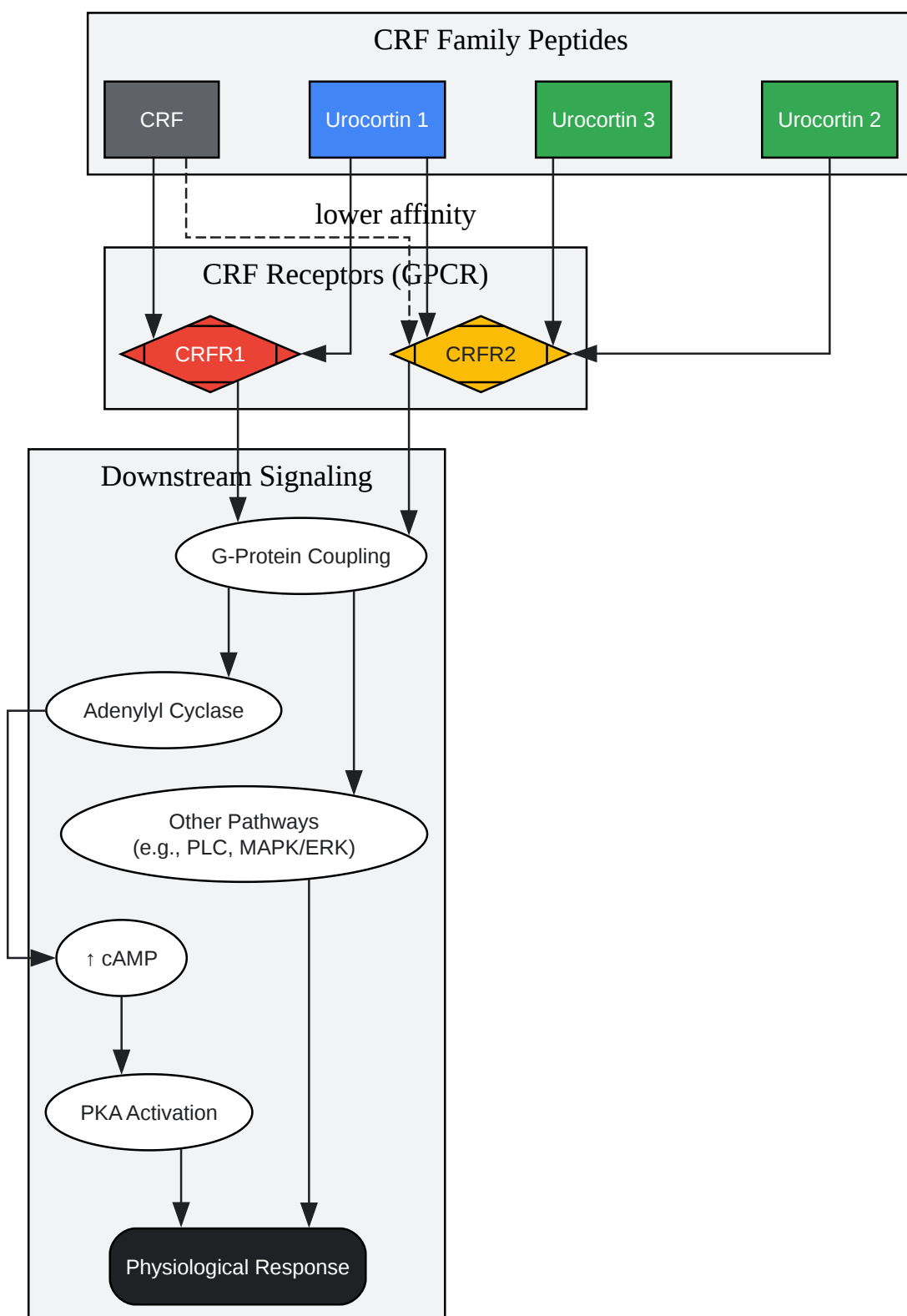
The differential activation of these receptors is key to the peptides' functions. CRFR1 activation is primarily associated with the classic stress response, including ACTH release, while CRFR2 activation mediates stress-coping responses such as anxiolysis and cardioprotection.[4]

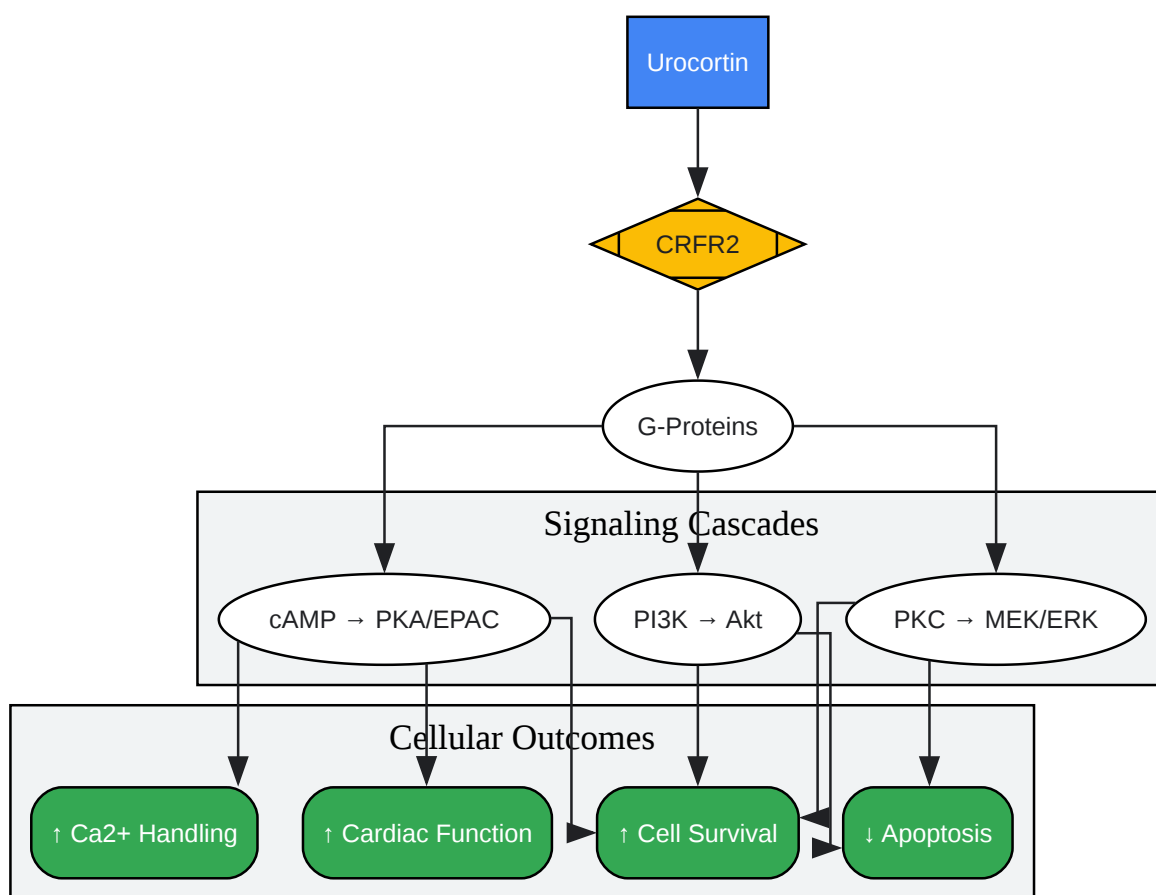
Data Presentation: Ligand-Receptor Selectivity

The selectivity of urocortins for the two CRF receptor subtypes is a cornerstone of their distinct biological functions. Ucn2 and Ucn3 are highly selective for CRFR2, whereas Ucn1 binds to both receptors with high affinity.

Ligand	Target Receptor	Relative Affinity/Potency	Reference
Urocortin 1 (Ucn1)	CRFR1	High Affinity	[10]
CRFR2	High Affinity (higher than CRF)	[11]	
Urocortin 2 (Ucn2)	CRFR1	Low Affinity (>1000-fold less effective than Ucn1)	[13]
CRFR2	High Affinity (selective agonist)	[6][12][13]	
Urocortin 3 (Ucn3)	CRFR1	Low Affinity	[6]
CRFR2	High Affinity (selective agonist)	[1][6][12]	
CRF	CRFR1	High Affinity	[10]
CRFR2	Lower Affinity than CRFR1	[10]	

Mandatory Visualization: Urocortin Signaling Pathway





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